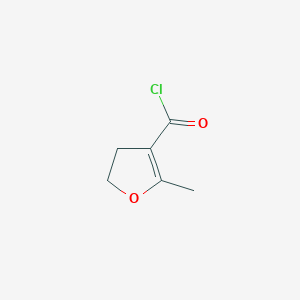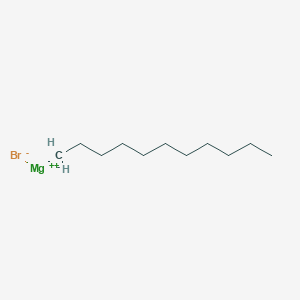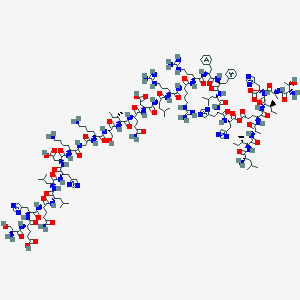
Methyl 1-(methylamino)cyclopropane-1-carboxylate
Overview
Description
“Methyl 1-(methylamino)cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 119111-66-9 . It has a molecular weight of 129.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 1-(methylamino)cyclopropanecarboxylate . The InChI code for this compound is 1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 . This indicates that the compound has a cyclopropane ring with a carboxylate and a methylamino group attached.Physical And Chemical Properties Analysis
“Methyl 1-(methylamino)cyclopropane-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 129.16 .Scientific Research Applications
Agricultural Chemistry and Plant Growth Regulation
Summary:
Methyl 1-(methylamino)cyclopropane-1-carboxylate (Methyl-ACC) is a synthetic analog of 1-aminocyclopropanecarboxylic acid (ACC), a precursor of ethylene in plants. Ethylene plays a crucial role in regulating plant growth, including fruit ripening, senescence, and stress responses. Methyl-ACC acts as an inhibitor of ACC synthase, an enzyme involved in ethylene biosynthesis.
Methods of Application:
- Root Elongation Assays : Methyl-ACC inhibits root elongation and promotes root hair formation in Arabidopsis seedlings .
Results:
Chemical Biology and Enzyme Inhibition
Summary:
Methyl-ACC acts as an inhibitor of ACC synthase, making it valuable in chemical biology studies.
Methods of Application:
Results:
These are just three of the six applications. Methyl 1-(methylamino)cyclopropane-1-carboxylate continues to inspire research across diverse fields, and its multifaceted properties warrant further investigation . If you’d like more details on the remaining applications, feel free to ask!
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H226, H315, H318, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
methyl 1-(methylamino)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHWWSDSATZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(methylamino)cyclopropane-1-carboxylate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
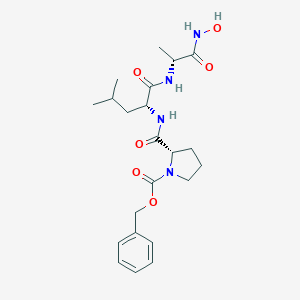
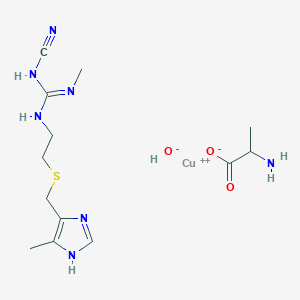
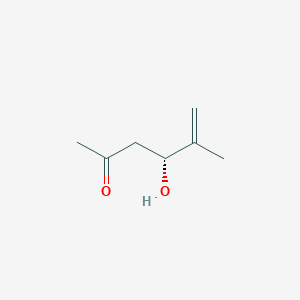
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
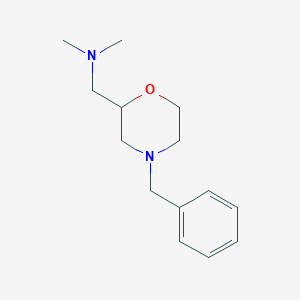
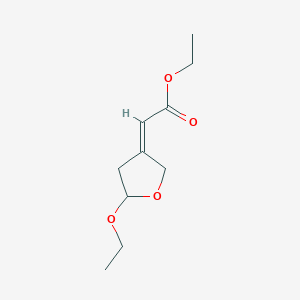

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)

